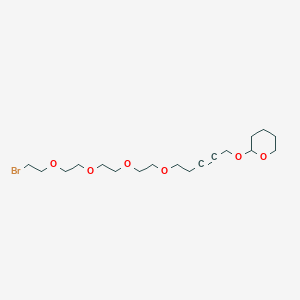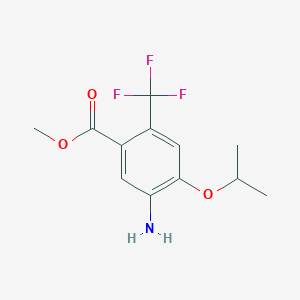
Methyl 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoate is an organic compound with a complex structure that includes an amino group, an isopropoxy group, and a trifluoromethyl group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The choice of solvents, catalysts, and purification techniques are optimized to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzoates, while reduction of the ester group may produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which Methyl 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with proteins, while the trifluoromethyl group can enhance lipophilicity and membrane permeability. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-fluoro-4-isopropoxy-2-(trifluoromethyl)benzoate
- Methyl 5-isopropoxy-2-(trifluoromethyl)benzoate
- Methyl 2-amino-5-(trifluoromethyl)benzoate
Uniqueness
Methyl 5-amino-4-isopropoxy-2-(trifluoromethyl)benzoate is unique due to the presence of both an amino group and an isopropoxy group on the benzoate core, which can lead to distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C12H14F3NO3 |
|---|---|
Peso molecular |
277.24 g/mol |
Nombre IUPAC |
methyl 5-amino-4-propan-2-yloxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C12H14F3NO3/c1-6(2)19-10-5-8(12(13,14)15)7(4-9(10)16)11(17)18-3/h4-6H,16H2,1-3H3 |
Clave InChI |
RFSSLRCGZYNUMI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C(=C1)C(F)(F)F)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


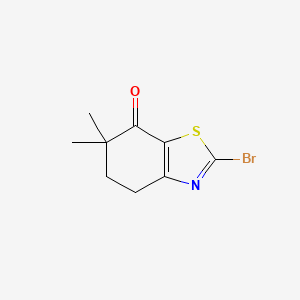
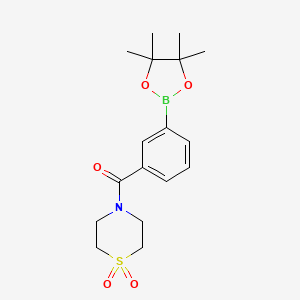
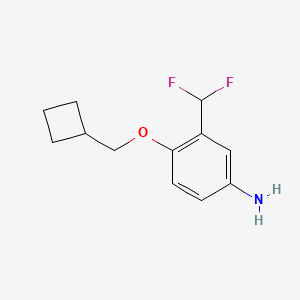
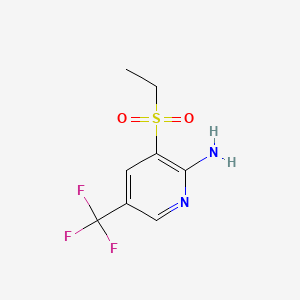

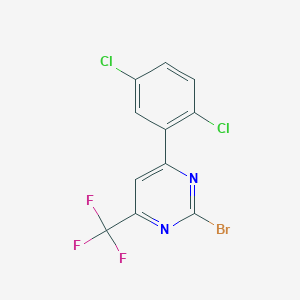
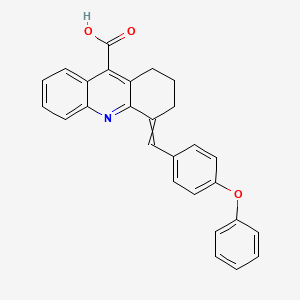
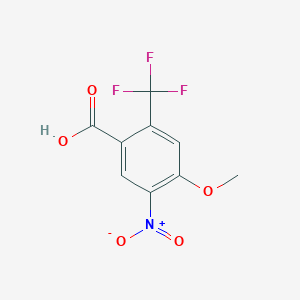
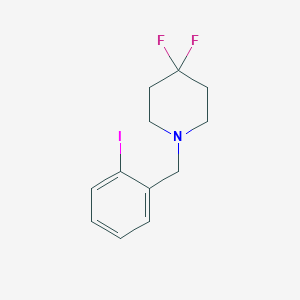
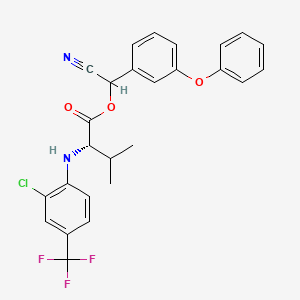
![Isopropyl [[trans-4-(Boc-amino)cyclohexyl]methyl]carbamate](/img/structure/B13714640.png)

![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
